N-[2-(3-bromo-4-fluorophenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine
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Overview
Description
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine is a complex organic compound characterized by the presence of bromine, fluorine, and tert-butyloxycarbonyl (Boc) protecting groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-fluoroaniline with tert-butyl chloroformate to introduce the Boc group, followed by acylation with 2-bromoacetyl chloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents like TFA, oxalyl chloride, or hydrochloric acid in organic solvents are commonly used.
Major Products Formed
Substitution Reactions: Products typically include substituted derivatives of the original compound.
Deprotection Reactions: The major product is the deprotected amine derivative.
Scientific Research Applications
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of bromine and fluorine substitution on biological activity.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine involves its interaction with specific molecular targets. The Boc group provides stability during synthetic transformations, while the bromine and fluorine atoms can enhance binding affinity to biological targets through halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine
- N-[2-(3-bromo-4-methylphenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine
Uniqueness
N-[2-(3-bromo-4-fluorophenyl)acetyl]-N’-(tert-butyloxycarbonyl)-guanidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[amino-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]methylidene]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFN3O3/c1-14(2,3)22-13(21)19-12(17)18-11(20)7-8-4-5-10(16)9(15)6-8/h4-6H,7H2,1-3H3,(H3,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIKNMXZVSDPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)NC(=O)CC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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